1-Oxoisoindole-4-carboxylic acid
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Overview
Description
1-Oxoisoindole-4-carboxylic acid is a heterocyclic compound that features an isoindole core with a carboxylic acid functional group at the fourth position and a keto group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxoisoindole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzamides under acidic conditions. For example, the reaction of ortho-amino benzamide with phthalic anhydride in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Oxoisoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated isoindole derivatives.
Scientific Research Applications
1-Oxoisoindole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-oxoisoindole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Isoindole-1,3-dione: Similar structure but lacks the carboxylic acid group.
Phthalimide: Contains a similar isoindole core but with different functional groups.
Indole-2-carboxylic acid: Shares the carboxylic acid group but has a different core structure.
Uniqueness: 1-Oxoisoindole-4-carboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group on the isoindole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1-oxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C9H5NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-4H,(H,12,13) |
InChI Key |
NSLSSKVLTRHACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC2=O)C(=C1)C(=O)O |
Origin of Product |
United States |
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